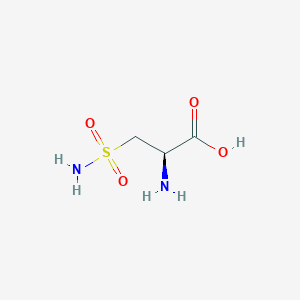

(2R)-2-amino-3-sulfamoylpropanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

18625-03-1 |

|---|---|

Molecular Formula |

C18H23NO7 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

1-O-benzyl 6-O-ethyl 2-acetamido-2-(hydroxymethyl)-3-oxohexanedioate |

InChI |

InChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21) |

InChI Key |

PAPCYNCGILOTRU-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)S(=O)(=O)N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)(=O)N |

Canonical SMILES |

CCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2r 2 Amino 3 Sulfamoylpropanoic Acid

Stereoselective Synthesis Strategies for (2R)-2-amino-3-sulfamoylpropanoic acid

Achieving high enantiopurity is crucial for the biological application of this compound. Various synthetic strategies have been explored to control the stereochemistry at the α-carbon, including asymmetric catalysis, chemoenzymatic methods, and total synthesis from chiral precursors.

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis offers an efficient route to chiral amino acids by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric catalytic synthesis of this compound is not extensively documented, methodologies developed for related α-amino acids can be adapted.

One promising approach involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a dehydroamino acid derivative. Chiral transition metal complexes, particularly those of rhodium and iridium with chiral phosphine ligands, have proven effective in the asymmetric hydrogenation of various dehydroamino acids. For the synthesis of this compound, a potential precursor would be (Z)-2-acetamido-3-sulfamoylprop-2-enoic acid. The choice of chiral ligand is critical for achieving high enantioselectivity.

Another strategy is the asymmetric alkylation of a glycine-derived Schiff base under phase-transfer catalysis. Chiral phase-transfer catalysts can effectively control the stereochemical outcome of the alkylation of the glycine enolate with a suitable electrophile containing the sulfamoylmethyl group.

The table below summarizes potential asymmetric catalytic approaches.

| Catalytic System | Precursor Type | Key Transformation | Potential Advantages |

| Rh(I) or Ir(I) with chiral phosphine ligands | Dehydroamino acid derivative | Asymmetric hydrogenation | High enantioselectivity, well-established methodology |

| Chiral Phase-Transfer Catalyst | Glycine Schiff base | Asymmetric alkylation | Mild reaction conditions, operational simplicity |

Chemoenzymatic and Biocatalytic Approaches for this compound Production

Chemoenzymatic and biocatalytic methods are increasingly recognized for their high selectivity and environmentally benign reaction conditions. nih.gov Enzymes, with their inherent chirality, can catalyze stereoselective transformations that are often challenging to achieve through traditional chemical methods. nih.gov

For the production of this compound, several enzymatic approaches can be envisioned. One possibility is the use of a transaminase (also known as aminotransferase) for the asymmetric amination of a corresponding α-keto acid precursor, 3-sulfamoyl-2-oxopropanoic acid. ω-Transaminases are particularly attractive as they can utilize simple amino donors like isopropylamine to introduce the amino group with high stereoselectivity. medchemexpress.com

Another biocatalytic strategy could involve the kinetic resolution of a racemic mixture of N-acyl-2-amino-3-sulfamoylpropanoic acid using an aminoacylase. These enzymes selectively hydrolyze the N-acyl group of one enantiomer (typically the L- or (2S)-isomer), allowing for the separation of the desired (2R)-enantiomer.

Recent advancements have also explored the promiscuous activity of enzymes for novel transformations. For instance, certain hydrolases have shown acyltransferase activity and could potentially be engineered to catalyze the formation of the sulfonamide bond from a suitable precursor. researchgate.net Carboxylic acid reductases (CARs) have also been shown to catalyze amide bond formation, suggesting a potential enzymatic route from a carboxylic acid precursor. polimi.it

| Enzymatic Approach | Precursor | Key Transformation | Potential Advantages |

| Transaminase (ω-TA) | 3-sulfamoyl-2-oxopropanoic acid | Asymmetric amination | High enantioselectivity, mild conditions |

| Aminoacylase | Racemic N-acyl-2-amino-3-sulfamoylpropanoic acid | Kinetic resolution | Access to both enantiomers |

| Engineered Hydrolase/Ligase | Suitable activated precursor | Sulfonamide bond formation | High specificity, green chemistry |

Total Synthesis Pathways and Optimizations for this compound

Total synthesis from readily available chiral starting materials provides a reliable method to obtain enantiomerically pure compounds. For this compound, a logical chiral precursor is L-cysteine or a derivative thereof, which possesses the desired (2R) stereochemistry at the α-carbon.

A plausible synthetic route starting from L-cysteine would involve the protection of the amino and carboxyl groups, followed by oxidation of the thiol side chain to a sulfonyl chloride. This sulfonyl chloride intermediate can then be reacted with ammonia (B1221849) or a protected form of ammonia to furnish the desired sulfonamide. Subsequent deprotection would yield the final product.

A similar strategy has been reported for the synthesis of D,L-cysteic acid S-amides, where fully protected D,L-cysteic acid S-chlorides were treated with various aliphatic amines. researchgate.net This methodology can be adapted for the stereoselective synthesis by starting with enantiomerically pure L-cysteine.

The key steps in a potential total synthesis are outlined below:

Protection: The amino and carboxyl groups of L-cysteine are protected to prevent side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) for the amine and methyl or ethyl esters for the carboxylic acid.

Oxidation and Chlorination: The protected L-cysteine is oxidized to the corresponding sulfonic acid, which is then converted to the sulfonyl chloride. This can be achieved using reagents like chlorine in the presence of water.

Sulfonamide Formation: The sulfonyl chloride is reacted with an amine source, such as ammonia or a protected amine, to form the sulfonamide.

Deprotection: The protecting groups are removed to yield this compound.

Optimization of this pathway would involve the careful selection of protecting groups to ensure compatibility with the reaction conditions and to allow for selective removal. The conditions for the oxidation, chlorination, and amidation steps would also need to be fine-tuned to maximize yield and minimize side products.

Precursor Chemistry and Functionalization of this compound

The chemical versatility of this compound allows for a wide range of modifications, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

Design and Synthesis of Novel Precursors for this compound

The development of novel precursors is crucial for accessing a broader range of derivatives and for optimizing synthetic routes. One approach is to synthesize precursors that already contain a modified sulfonamide group. For instance, instead of introducing the unsubstituted sulfonamide at a late stage, one could start with a precursor that already has a substituted sulfonamide.

A key intermediate in the synthesis of the target compound and its derivatives is the corresponding sulfonyl chloride. A reported method for the preparation of D,L-cysteic acid S-chlorides involves the oxidative chlorination of the disulfide bond in cystine. researchgate.net This can be adapted using L-cystine to produce the chiral sulfonyl chloride precursor.

The table below highlights key precursors and their synthetic utility.

| Precursor | Synthesis Method | Utility |

| N-Boc-L-cysteine methyl ester | Protection of L-cysteine | Starting material for oxidation to sulfonyl chloride |

| (2R)-N-Boc-2-amino-3-(chlorosulfonyl)propanoic acid methyl ester | Oxidative chlorination of protected L-cysteine | Key intermediate for reaction with various amines |

| 3-sulfamoyl-2-oxopropanoic acid | Oxidation of a suitable precursor | Substrate for enzymatic amination |

Regioselective and Stereoselective Chemical Modifications of this compound

With three functional groups—the amino group, the carboxylic acid, and the sulfonamide—this compound offers multiple sites for chemical modification.

N-terminal Modification: The amino group can be readily acylated, alkylated, or used in peptide bond formation. Standard peptide coupling reagents can be used to incorporate this amino acid into peptide chains. The N-terminus can also be modified with various sulfonyl chlorides to generate N-sulfonylated derivatives.

C-terminal Modification: The carboxylic acid can be converted to esters, amides, or reduced to the corresponding alcohol. Esterification can be achieved under standard acidic conditions, while amide formation typically requires activation of the carboxylic acid with coupling agents.

Sulfonamide Modification: The sulfonamide moiety itself can be a point of diversification. While the N-H protons of the sulfonamide are generally less reactive than the α-amino group, they can be alkylated or acylated under specific conditions. Furthermore, the synthesis can be adapted to introduce substituents on the sulfonamide nitrogen by using primary or secondary amines in the reaction with the sulfonyl chloride precursor. This allows for the creation of a library of N-substituted sulfonamide derivatives. researchgate.net

The stereocenter at the α-carbon is generally stable under many reaction conditions, but care must be taken to avoid racemization, particularly when the α-amino group is deprotonated or when the molecule is subjected to harsh basic or acidic conditions.

The following table provides examples of possible chemical modifications.

| Functional Group | Modification Reaction | Resulting Derivative |

| α-Amino group | Acylation | N-acyl derivative |

| α-Amino group | Peptide coupling | Peptide containing the amino acid |

| Carboxylic acid | Esterification | Ester derivative |

| Carboxylic acid | Amidation | Amide derivative |

| Sulfonamide | N-Alkylation (from precursor) | N-substituted sulfonamide |

Development of Prodrug Strategies for this compound

The inherent physicochemical properties of this compound, such as its polarity imparted by the amino, carboxylic acid, and sulfamoyl groups, may present challenges for its bioavailability. Prodrug strategies offer a viable solution by masking these polar functionalities to enhance membrane permeability and oral absorption. nih.gov These temporary modifications are designed to undergo enzymatic or chemical conversion in vivo to release the active parent drug. mdpi.com For amino acid-based compounds, prodrug design often focuses on modifying the amino and carboxyl groups.

Given the structure of this compound, several prodrug approaches can be envisioned. Esterification of the carboxylic acid is a common strategy to increase lipophilicity. Similarly, the amino group can be temporarily modified, for instance, by forming a carbamate or an amide linkage with a promoiety. The sulfamoyl group itself, being a non-ionizable amide, is generally more stable and less frequently targeted for prodrug modification compared to primary sulfonamides. nih.govacs.org However, innovative strategies involving self-immolative linkers attached to the sulfonamide nitrogen have been developed for other sulfonamide-containing drugs and could potentially be adapted. nih.govacs.org

A key consideration in the design of prodrugs for this compound is the selection of the appropriate promoiety. The ideal promoiety should be non-toxic, efficiently cleaved in vivo, and tailored to overcome specific pharmacokinetic hurdles.

Table 1: Potential Prodrug Strategies for this compound

| Target Functional Group | Pro-moiety Type | Potential Advantage | Cleavage Mechanism |

| Carboxylic Acid | Alkyl or Aryl Esters | Increased lipophilicity, enhanced membrane permeation | Esterases |

| Carboxylic Acid | Amino Acid Esters | Potential for active transport via amino acid transporters | Esterases, Peptidases |

| Amino Group | N-Acyloxyalkoxycarbonyl | Controlled release kinetics | Esterases |

| Amino Group | Peptide Conjugates | Targeted delivery, potential for active transport | Peptidases |

| Sulfamoyl Group (hypothetical) | Self-immolative linker | Controlled, triggered release | Specific enzymes or chemical triggers |

Synthetic Approaches to Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is essential for establishing structure-activity relationships (SAR) and optimizing its pharmacological profile. These modifications can range from subtle changes in stereochemistry to the introduction of significant structural constraints or diverse functional groups.

Structure-Guided Design and Synthesis of Conformationally Restricted Analogs

Conformationally restricted amino acids are valuable tools in peptidomimetic drug design as they can lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity. lifechemicals.com By reducing the conformational flexibility, the entropic penalty of binding to a biological target is minimized. nih.gov For this compound, introducing conformational constraints could involve the incorporation of cyclic structures or sterically demanding groups.

Structure-guided design, utilizing techniques such as X-ray crystallography or computational modeling of the target protein, can inform the rational design of such analogs. For instance, if the bioactive conformation requires a specific torsion angle between the amino and sulfamoyl groups, a cyclized analog could be designed to enforce this geometry. The synthesis of these constrained analogs often involves multi-step sequences and may utilize specialized building blocks. nih.govrsc.org

Table 2: Examples of Conformationally Restricting Strategies for Amino Acids

| Strategy | Description | Potential Impact on this compound |

| Cyclization | Formation of a cyclic structure incorporating the amino acid backbone or side chain. | Pre-organization of the molecule into a bioactive conformation, enhanced metabolic stability. lifechemicals.com |

| Introduction of Bulky Groups | Appending sterically demanding substituents to the backbone or side chain. | Restriction of bond rotation, influencing the preferred conformation. |

| α-Methylation | Substitution of the α-hydrogen with a methyl group. | Increased steric hindrance, restriction of backbone flexibility. researchgate.net |

Combinatorial Chemistry and Library Synthesis of this compound Derivatives

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, enabling the efficient exploration of chemical space and the identification of lead compounds. researchgate.net For this compound, a combinatorial approach could be employed to synthesize a diverse set of derivatives by systematically varying substituents at the amino, carboxyl, or even the sulfamoyl group.

A common strategy in combinatorial synthesis is solid-phase synthesis, where the starting material is attached to a resin support, and reagents are added in a stepwise fashion. This approach simplifies purification as excess reagents and byproducts can be washed away. For the synthesis of a library based on this compound, the molecule could be anchored to the solid support via its carboxyl group, allowing for diversification of the amino and sulfamoyl functionalities. Alternatively, the amino group could be the point of attachment.

Table 3: Hypothetical Combinatorial Library Design for this compound Derivatives

| Scaffold | Diversity Point 1 (R¹) | Diversity Point 2 (R²) | Library Size |

| (2R)-2-(R¹)-amino-3-sulfamoylpropanoic acid (esterified to resin) | Set of 20 different acyl groups | - | 20 compounds |

| (2R)-2-amino-3-(N-R²-sulfamoyl)propanoic acid (esterified to resin) | - | Set of 10 different alkyl or aryl groups | 10 compounds |

| (2R)-2-(R¹)-amino-3-(N-R²-sulfamoyl)propanoic acid (esterified to resin) | Set of 20 different acyl groups | Set of 10 different alkyl or aryl groups | 200 compounds |

Modern Flow Chemistry Applications in the Synthesis of this compound and its Analogs

Flow chemistry, or continuous flow synthesis, has emerged as a highly efficient and scalable technology for the synthesis of organic molecules, including amino acids and their derivatives. mdpi.com Reactions are performed in a continuous stream within a network of tubes and reactors, offering precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This technology can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processes. nih.gov

The synthesis of sulfonamides, a key functional group in the target molecule, is well-suited for flow chemistry applications. researchgate.netnih.govacs.org The formation of the sulfonamide bond from a sulfonyl chloride and an amine is often rapid and exothermic, and flow reactors can efficiently manage the heat generated. nih.gov Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. mdpi.com

The application of flow chemistry to the synthesis of this compound and its analogs could offer significant advantages, particularly for large-scale production and the synthesis of combinatorial libraries. Automated flow synthesis platforms can be programmed to perform a series of reactions in a sequential and automated manner, greatly accelerating the drug discovery process. acs.org

Table 4: Potential Advantages of Flow Chemistry in the Synthesis of this compound Derivatives

| Parameter | Advantage in Flow Chemistry |

| Reaction Time | Significantly reduced due to efficient mixing and heat transfer. |

| Temperature Control | Precise control, allowing for rapid heating and cooling. |

| Safety | Small reaction volumes minimize the risk of hazardous events. nih.gov |

| Scalability | Production can be scaled up by running the system for longer periods. |

| Purity | Often results in cleaner reaction profiles and higher purity products. |

| Automation | Amenable to automation for high-throughput synthesis. acs.org |

Structural Elucidation and Conformational Analysis of 2r 2 Amino 3 Sulfamoylpropanoic Acid

Spectroscopic Characterization of (2R)-2-amino-3-sulfamoylpropanoic acid and its Complexes

Comprehensive spectroscopic data is fundamental to elucidating the precise structure and electronic environment of a molecule. However, detailed experimental spectra for this compound are not presently available in peer-reviewed journals or public spectral databases. The following sections outline the standard techniques that would be employed for such a characterization, though specific findings for the target compound cannot be presented at this time.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies of this compound

High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide crucial information on the chemical environment of each atom.

Expected ¹H NMR Spectral Data: A theoretical ¹H NMR spectrum would be expected to show distinct signals for the protons at the α-carbon, the β-carbon, the amino group, and the sulfamoyl group. The coupling patterns and chemical shifts would be indicative of their connectivity and stereochemical relationship.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display signals corresponding to the carboxyl carbon, the α-carbon, and the β-carbon, with their respective chemical shifts providing insight into their electronic environments.

Without experimental data, a sample data table cannot be constructed.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Interaction Analysis

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound.

Expected Mass Spectrometry Findings:

| Technique | Expected Information |

|---|---|

| Electrospray Ionization (ESI-MS) | Would likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight. |

| High-Resolution Mass Spectrometry (HRMS) | Would provide the exact mass, allowing for the determination of the molecular formula (C₃H₈N₂O₄S). |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Expected Vibrational Spectroscopy Data: The spectra for this compound would be expected to show absorption bands corresponding to the following functional groups:

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) | |

| N-H stretch (amine and sulfamoyl) | 3500-3300 | 3500-3300 |

| C=O stretch (carboxylic acid) | 1760-1690 | 1760-1690 |

| S=O stretch (sulfamoyl) | 1350-1300 and 1160-1120 | 1350-1300 and 1160-1120 |

| C-N stretch | 1250-1020 | |

| C-S stretch | 800-600 | 800-600 |

Crystallographic Studies of this compound

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in a solid-state.

X-ray Diffraction Analysis of Crystalline this compound

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and stereochemistry. To date, a crystal structure for this compound has not been deposited in public crystallographic databases. Such a study would be invaluable in confirming the absolute configuration of the chiral center and understanding the intermolecular interactions, such as hydrogen bonding, in the solid state.

Co-crystallization Studies of this compound with Target Macromolecules

Co-crystallization of small molecules with macromolecules like proteins is a key technique in drug design and structural biology. As an amino acid analogue, this compound could potentially be co-crystallized with enzymes or receptors to study their interactions. However, there are no published reports of such co-crystallization studies. These experiments would be crucial for understanding its potential biological activity and mechanism of action at a molecular level.

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational methodologies are indispensable tools for exploring the molecular properties of novel compounds. For this compound, these techniques can offer profound insights into its electronic structure, behavior in biological contexts, and conformational preferences, which are critical for understanding its potential interactions and function.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, providing data on orbital energies, charge distribution, and reactivity. For this compound, ab initio and Density Functional Theory (DFT) methods would be the primary tools. These calculations would allow for the determination of key electronic descriptors.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations would be particularly valuable for studying the molecule within a larger system, such as an enzyme's active site. In this approach, the core molecule of interest, this compound, would be treated with a high level of QM theory, while the surrounding environment (e.g., protein and solvent) would be described by a more computationally efficient MM force field. This method provides a balance between accuracy and computational cost, enabling the study of electronic changes during molecular interactions.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description | Methodology |

| HOMO-LUMO Gap | Expected to be relatively large, indicative of chemical stability. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxyl and sulfamoyl groups; positive potential near the amino group. | Ab initio (e.g., Hartree-Fock/6-31G*) |

| Atomic Charges (e.g., Mulliken, NBO) | Significant negative charges on oxygen and nitrogen atoms; positive charges on the alpha-carbon and sulfur. | Natural Bond Orbital (NBO) analysis |

| Dipole Moment | A non-zero dipole moment is expected due to the molecule's asymmetry. | DFT |

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular dynamics simulations are powerful for observing the dynamic behavior of molecules over time. Simulating this compound in an aqueous solvent or embedded within a lipid bilayer would reveal its solvation properties, interaction with water molecules, and potential to cross biological membranes.

In a typical MD simulation, the molecule would be placed in a periodic box filled with water molecules (e.g., TIP3P or SPC/E models). The system's trajectory would be calculated by integrating Newton's equations of motion, governed by a specific force field (e.g., AMBER, CHARMM, or GROMOS). Analysis of these trajectories would provide information on hydrogen bonding patterns, diffusion coefficients, and radial distribution functions, offering a comprehensive picture of its behavior in a biological milieu.

Table 2: Simulated Biophysical Properties of this compound in Aqueous Solution

| Property | Predicted Observation | Simulation Parameters |

| Solvation Free Energy | Expected to be favorable due to polar functional groups. | GROMACS, AMBER force field |

| Hydrogen Bonding | The amino, carboxyl, and sulfamoyl groups are predicted to be active hydrogen bond donors and acceptors with surrounding water molecules. | NVT/NPT ensemble, 298 K, 1 atm |

| Root Mean Square Deviation (RMSD) | Expected to show stable fluctuations around an equilibrium conformation. | 100 ns simulation time |

| Radial Distribution Function (g(r)) | Analysis would likely show strong ordering of water molecules around the polar moieties of the compound. | OPLS-AA force field |

Conformational Landscape Analysis and Energy Minima of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational landscape analysis of this compound would involve systematically exploring its possible shapes to identify stable, low-energy conformations (energy minima). This is typically achieved by rotating the molecule's single bonds (dihedral angles) and calculating the potential energy at each step.

Techniques such as simulated annealing or replica exchange molecular dynamics can be employed to efficiently sample the conformational space and overcome energy barriers. The resulting low-energy conformers can then be further analyzed to understand their geometric parameters, intramolecular hydrogen bonding, and steric interactions. This information is crucial for predicting how the molecule might bind to a biological target.

Table 3: Predicted Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular Interactions |

| Global Minimum | 0.00 | Cα-Cβ-S-N: ~60°, N-Cα-C-O: ~180° | Potential for a weak intramolecular hydrogen bond between the amino and sulfamoyl groups. |

| Local Minimum 1 | 1.5 - 3.0 | Cα-Cβ-S-N: ~180°, N-Cα-C-O: ~60° | Extended conformation with minimal steric hindrance. |

| Local Minimum 2 | 3.5 - 5.0 | Cα-Cβ-S-N: ~-60°, N-Cα-C-O: ~-60° | A more compact structure, potentially stabilized by solvent interactions. |

Biological Activity and Molecular Mechanisms of 2r 2 Amino 3 Sulfamoylpropanoic Acid

Enzymatic Interactions and Inhibition Kinetics of (2R)-2-amino-3-sulfamoylpropanoic acid

The biological effects of many compounds are often mediated through their interaction with enzymes. Understanding these interactions at a molecular level, including the identification of enzyme targets and the kinetics of inhibition or activation, is crucial for elucidating the compound's mechanism of action.

Characterization of Enzyme Targets and Binding Affinities of this compound

Currently, there is a lack of specific research identifying the direct enzymatic targets of this compound. While studies on structurally similar amino acid derivatives suggest potential interactions with various metabolic and signaling enzymes, dedicated experimental data for this specific compound is not available in the public domain. Future research, employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and enzymatic assays, will be essential to identify and characterize the enzymes that bind to this compound and to determine their binding affinities.

Detailed Kinetic Mechanisms of Enzyme Inhibition or Activation by this compound

Without confirmed enzymatic targets, the detailed kinetic mechanisms of enzyme modulation by this compound remain uncharacterized. Determining whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, or as an activator, requires specific kinetic studies with purified enzymes. Such studies would involve measuring reaction rates at varying substrate and inhibitor concentrations to elucidate the precise mechanism of action and to determine key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki).

Investigation of Allosteric Modulation by this compound

Allosteric modulation, where a compound binds to a site on an enzyme distinct from the active site to alter its activity, is a significant mechanism of drug action. There is currently no published research investigating whether this compound functions as an allosteric modulator of any enzyme. Investigating this potential mechanism would require specialized assays designed to detect changes in enzyme kinetics that are characteristic of allosteric regulation, such as alterations in the enzyme's affinity for its substrate or its maximum reaction velocity in a manner that is not overcome by increasing substrate concentrations.

Receptor Binding and Signal Transduction Pathways Mediated by this compound

In addition to enzymatic interactions, many bioactive compounds exert their effects by binding to specific receptors on the cell surface or within the cell, thereby initiating or modulating signal transduction pathways.

Identification and Characterization of Specific Receptor Binding Sites for this compound

The specific receptor binding sites for this compound have not yet been identified. Radioligand binding assays and other molecular pharmacology techniques are necessary to screen for potential receptor targets and to characterize the affinity and specificity of binding. Given its amino acid-like structure, potential targets could include receptors for amino acid neurotransmitters or other related signaling molecules.

Elucidation of Downstream Signaling Cascades Affected by this compound

As the primary receptor targets for this compound are unknown, the downstream signaling cascades affected by this compound have not been elucidated. Once receptor targets are identified, further research would be needed to investigate the subsequent intracellular events. This would involve studying the modulation of second messengers (e.g., cAMP, Ca2+), the activation or inhibition of protein kinases and phosphatases, and the ultimate effects on gene expression and cellular function.

Cellular and Subcellular Effects of this compound in In Vitro Models

There is currently no available scientific data on the cellular and subcellular effects of this compound. Research is needed to explore the following areas:

The mechanisms by which this compound may be transported into cells and its subsequent localization within cellular compartments have not been investigated. Understanding the cellular uptake is a critical first step in determining the potential biological activity of any compound. Future research could focus on identifying specific transporters that may be involved in its influx and efflux across the plasma membrane and the membranes of organelles.

The effects of this compound on fundamental cellular processes remain unknown. Studies are required to assess its potential impact on cell viability, proliferation, and morphology. Furthermore, its influence on cellular homeostasis, including the regulation of pH, ion concentrations, and redox status, has not been explored.

There is no information regarding the ability of this compound to modulate gene expression or protein synthesis. As an amino acid analog, it could potentially interfere with amino acid sensing pathways or be misincorporated into proteins, but this has not been experimentally verified. Future research in this area would be valuable to understand any potential regulatory roles of this compound.

Metabolic Pathways and Biotransformation of this compound

The metabolic fate of this compound in biological systems is yet to be determined.

The enzymes that may be responsible for the metabolism of this compound have not been identified. Research is needed to investigate whether it serves as a substrate for common amino acid metabolizing enzymes, such as transaminases or oxidases.

As the parent compound's metabolism is uncharacterized, no metabolites of this compound have been identified. Consequently, the biological activity of any potential metabolites remains unknown. The identification and characterization of metabolites would be essential to fully understand the compound's biological effects.

Species-Specific Differences in the Metabolic Fate of this compound

The metabolic fate of xenobiotics, including therapeutic agents and other chemical compounds, can exhibit significant variability among different species. These differences are often attributable to variations in the presence, activity, and specificity of metabolic enzymes. While direct and comprehensive comparative metabolic studies on this compound are not extensively detailed in publicly available research, an understanding of the metabolic pathways of structurally related compounds, such as sulfonamides and sulfur-containing amino acids, can provide insights into potential species-specific metabolic differences.

The metabolism of sulfonamide-containing compounds, for instance, is known to vary considerably across species, primarily in the extent of N-acetylation and glucuronidation. A comparative study on the metabolism of four different sulfonamides revealed distinct metabolic profiles between humans and pigs. In this study, differences were observed in hydroxylation, O-glucuronidation, and N4-acetylation pathways. For example, N4-acetylsulphapyridine-O-glucuronide was identified in human urine but was absent in pigs, and hydroxysulphadiazine metabolites were not glucuronidated in pigs as they were in humans. Furthermore, while N1-glucuronidation of sulphadimethoxine was a significant pathway in humans, pigs primarily utilized N4-acetylation for this compound tandfonline.com.

Further illustrating these species-specific variations, a study on sulphasomidine and sulphamethomidine metabolism in humans, rhesus monkeys, rabbits, and rats demonstrated marked differences. While sulphasomidine showed no significant metabolic differences among the species, with the majority being excreted unchanged, sulphamethomidine's metabolism was highly species-dependent. In rats, rabbits, and monkeys, the primary metabolite was the N4-acetyl derivative. In contrast, in humans, a major metabolite was the N(1)-glucuronide, a conjugate also found in monkeys but not in rats or rabbits nih.gov. These findings underscore the diverse enzymatic capabilities among species for metabolizing sulfonamide-based structures.

The metabolic pathways for sulfur-containing amino acids also show species-dependent variations. The metabolism of taurine and hypotaurine, for example, involves a series of enzymatic reactions that can differ in efficiency and regulation across species nih.govresearchgate.net. The biosynthesis of taurine from cysteine involves enzymes like cysteine dioxygenase and cysteinesulfinate decarboxylase, and the activity of these enzymes can vary, leading to different endogenous production rates of taurine and its precursors in different animals nih.gov.

In the case of sulfamic acid derivatives, a study on the pharmacokinetics and metabolism of a sulfamic acid diester in mice and beagle dogs also revealed species-specific differences. The compound was cleared from the plasma more rapidly in mice than in dogs, and while the parent drug and three metabolic/breakdown products were found in the urine of both species, the relative amounts and rates of excretion likely differed nih.gov.

The following table summarizes the observed species-specific differences in the metabolism of related sulfonamide compounds, which may suggest potential areas of metabolic variation for this compound.

| Compound | Species | Major Metabolic Pathways | Reference |

| Sulphadimethoxine | Human | N1-glucuronidation | tandfonline.com |

| Pig | N4-acetylation | tandfonline.com | |

| Sulphamethomidine | Human, Monkey | N1-glucuronidation | nih.gov |

| Rat, Rabbit, Monkey | N4-acetylation | nih.gov | |

| Sulphapyridine | Human | Hydroxylation, O-glucuronidation, N4-acetylation | tandfonline.com |

| Pig | Hydroxylation, N4-acetylation (no O-glucuronidation of N4-acetyl metabolite) | tandfonline.com | |

| Sulphadiazine | Human, Pig | Hydroxylation, N4-acetylation (no glucuronidation of hydroxy metabolites in pig) | tandfonline.com |

Table 1. Examples of Species-Specific Metabolism of Sulfonamides.

Preclinical Biological Investigations and Disease Model Applications of 2r 2 Amino 3 Sulfamoylpropanoic Acid

Mechanistic Studies in Preclinical Biological Systems (excluding clinical trials)

Identification and Validation of Pharmacodynamic Biomarkers for (2R)-2-amino-3-sulfamoylpropanoic acid

Without access to proprietary research or unpublished studies, a scientifically accurate and informative article strictly adhering to the requested outline for this compound cannot be produced at this time.

Lack of Preclinical Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research on the preclinical biological investigations of the chemical compound This compound .

A key resource, the PubChem database, which is a comprehensive repository of chemical information, explicitly states that there is "No literature data available for this compound" uni.lu. This indicates a significant absence of published studies regarding its efficacy, mechanism of action, or application in any disease models, whether in vitro or in vivo.

The initial search for preclinical efficacy in non-human disease models, as well as more targeted searches for its application in specific animal models, comparative studies of its analogs, and potential synergistic effects, all failed to yield any relevant results for this specific compound. While information is available for structurally related compounds such as L-cysteine ((2R)-2-amino-3-sulfanylpropanoic acid) wikipedia.orgsuprabank.orgnih.gov and other propanoic acid derivatives, the strict focus of the request on "this compound" prevents the inclusion of data from these distinct chemical entities.

Due to the complete lack of scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The fundamental requirement of sourcing factual, research-based content for each specified section and subsection cannot be met.

Therefore, the subsequent sections of the requested article, including detailed discussions and data tables on the efficacy of this compound in non-human disease models, cannot be developed.

Advanced Analytical Methodologies for 2r 2 Amino 3 Sulfamoylpropanoic Acid Quantification and Detection

Chromatographic Separations and Quantification of (2R)-2-amino-3-sulfamoylpropanoic acid

Chromatography is the cornerstone for the separation and quantification of amino acids from complex matrices. The high polarity and structural characteristics of this compound necessitate specific approaches for effective separation.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for amino acid analysis due to its versatility and sensitivity. For a polar, non-volatile compound like this compound, reversed-phase (RP) HPLC is the most common approach, typically requiring a derivatization step to enhance retention and detection.

Pre-column Derivatization: Since the sulfamoylpropanoic acid backbone lacks a strong chromophore, pre-column derivatization is essential for UV-Vis or fluorescence detection. Reagents that react with the primary amine group are standard.

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. This is a popular method, though the derivatives can sometimes be unstable. researchgate.net

Dabsyl Chloride: This reagent reacts with amino groups to produce stable, colored dabsyl-amino acids that can be detected in the visible region (around 460 nm), offering good reproducibility. nih.govdundee.ac.uk

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): Fmoc-Cl forms stable, fluorescent derivatives suitable for RP-HPLC analysis.

The separation is typically achieved on a C18 column using a gradient elution with an aqueous buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Method validation would involve assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.

Table 1: Example HPLC Conditions for Analysis of Derivatized Amino Acids

| Parameter | Condition 1: OPA Derivatization | Condition 2: Dabsyl Chloride Derivatization |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 | 25 mM Sodium Acetate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) | Acetonitrile |

| Gradient | 20% to 80% B over 30 minutes | 15% to 60% B over 40 minutes |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) | UV-Vis (460 nm) |

| Column Temp. | 35 °C | 40 °C |

This table presents generalized conditions and would require optimization for the specific analysis of this compound.

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

Assessing the enantiomeric purity is crucial for chiral molecules. Chiral HPLC is the definitive method for separating enantiomers, allowing for the quantification of the (2R)- enantiomer in the presence of its (2S)- counterpart. This can be achieved through direct or indirect methods.

Direct Chiral Separation: This is the preferred approach, utilizing a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. wikipedia.org

Cyclodextrin-based CSPs: These are widely used for amino acid separations, recognizing analytes based on inclusion complexation and hydrogen bonding interactions. sigmaaldrich.com

Protein-based CSPs: Columns with immobilized proteins (e.g., bovine serum albumin) can offer excellent selectivity for a wide range of chiral compounds.

Crown Ether-based CSPs: These are particularly effective for the separation of primary amino acids. molport.com

The mobile phase for chiral separations is often a simple mixture of an organic solvent (like ethanol (B145695) or methanol) with an acidic or basic modifier to control ionization and interaction with the CSP. sigmaaldrich.com

Indirect Chiral Separation: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. While effective, this method requires a derivatizing agent of high enantiomeric purity and confirmation that the reaction proceeds at the same rate for both enantiomers.

Table 2: Potential Chiral HPLC Conditions for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Crown ether-based, Cyclodextrin-based) |

| Mobile Phase | Perchloric acid solution (pH 1.0-2.0) with methanol or acetonitrile as organic modifier |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (210 nm) or Mass Spectrometry (if mobile phase is compatible) |

| Column Temp. | 25 °C |

Conditions are illustrative and require empirical development for the target analyte.

Gas Chromatography (GC) Applications for Volatile Derivatives of this compound (if applicable)

Gas chromatography is a powerful separation technique, but it is generally limited to thermally stable and volatile compounds. Amino acids, being zwitterionic and non-volatile, require chemical derivatization prior to GC analysis to increase their volatility.

Common derivatization strategies include:

Esterification: The carboxyl group is converted to an ester (e.g., methyl or ethyl ester).

Acylation or Silylation: The amino and sulfamoyl groups are converted to less polar and more volatile derivatives.

While GC-MS can be used for identifying organosulfur compounds, the multi-step derivatization required for a complex amino acid like this compound makes HPLC a more direct and commonly employed technique. nih.gov The thermal stability of the sulfamoyl group under GC conditions would also be a critical factor to investigate.

Mass Spectrometry-Based Detection and Characterization of this compound

Mass spectrometry (MS) is an indispensable tool for the analysis of amino acids, offering unparalleled sensitivity and structural information. When coupled with liquid chromatography, it provides a powerful platform for both quantification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For detecting and quantifying trace amounts of this compound, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique eliminates the need for derivatization for detection purposes, as the mass spectrometer can detect the native compound with high specificity.

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. This process provides two levels of mass filtering, ensuring extremely high selectivity and sensitivity, even in complex biological matrices.

For this compound (Formula: C₃H₈N₂O₅S, Mol. Wt.: 184.17 g/mol ), the [M+H]⁺ precursor ion would be m/z 185.0. Fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or parts of the sulfamoyl group (e.g., SO₂NH₂).

Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 185.0 |

| Product Ions (Example) | m/z 168.0 (Loss of NH₃), m/z 106.0 (Loss of SO₂NH₂) |

| Collision Energy | To be optimized empirically (e.g., 10-30 eV) |

| Dwell Time | 50-100 ms |

These parameters are predictive and must be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). This capability is crucial for confirming the elemental composition of a compound, distinguishing it from other molecules with the same nominal mass. nih.govacs.org

For this compound, HRMS would be used to confirm its identity by matching the experimentally measured mass to the theoretical exact mass. The theoretical monoisotopic mass of the protonated molecule ([C₃H₈N₂O₅S + H]⁺) is 185.02302 . An experimental measurement of this value with high accuracy provides unambiguous confirmation of the compound's elemental formula. HRMS is also invaluable for identifying unknown metabolites or degradation products in complex samples.

Imaging Mass Spectrometry for Spatial Distribution of this compound

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section, without the need for labeling. This is particularly valuable for understanding the localized concentration and metabolic fate of this compound in biological systems.

Matrix-assisted laser desorption/ionization (MALDI) IMS is a prominent method for this purpose. However, the analysis of small polar molecules like amino acids can be challenging due to interference from the MALDI matrix itself. To overcome this, on-tissue chemical derivatization strategies have been developed to enhance the detection sensitivity and specificity of amino acids. nih.gov

A recent advancement in this area is the development of novel pyridinium (B92312) salt probes, such as 1-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)-2,4,6-triphenylpyridin-1-ium (DCT). These probes react with the primary amine group of amino acids, effectively tagging them for sensitive MALDI-IMS analysis. Such a strategy has been successfully used to map the distribution of 20 common amino acids in mouse tissues, differentiating their localization in normal, tumor, and interstitial regions. nih.gov This approach holds significant promise for visualizing the distribution of this compound in various biological contexts.

Another innovative IMS-based assay for aminotransferase activity could be adapted to study the metabolism of this compound. This method uses bioconjugate chemistry and mass spectrometry imaging to detect the products of transamination reactions, offering a high-throughput way to screen for enzyme activity and substrate specificity. nih.gov

Table 1: Potential Probes for Imaging Mass Spectrometry of this compound

| Probe Name | Chemical Class | Target Functional Group | Potential Application for this compound | Reference |

| 1-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)-2,4,6-triphenylpyridin-1-ium (DCT) | Pyridinium Salt | Primary Amine | High-sensitivity mapping of spatial distribution in tissues. | nih.gov |

| Oxime-based probes | Carbonyl-reactive | Ketone/Aldehyde (if metabolized) | Imaging of metabolic products resulting from transamination. | nih.gov |

Advanced Bioanalytical Techniques for this compound in Biological Matrices

The analysis of this compound in complex biological matrices like plasma, urine, or cell extracts requires highly efficient and sensitive techniques. Capillary electrophoresis, biosensors, and immunoassays are at the forefront of such bioanalytical methods.

Capillary Electrophoresis (CE) and Microchip Electrophoresis for this compound

Capillary electrophoresis (CE) is a powerful separation technique that offers high resolution, short analysis times, and minimal sample consumption, making it well-suited for the analysis of amino acids. nih.govnih.gov Methods for the analysis of underivatized amino acids by CE have been developed, with separation of a range of amino acids achieved in under 30 minutes. nih.gov

For sulfur-containing amino acids, CE has demonstrated excellent performance. While specific methods for this compound are not yet established, techniques developed for other sulfonated or sulfated compounds could be adapted. For instance, methods for separating proteins using buffers containing sulfonated compounds have been patented, indicating the feasibility of such separations.

Microchip electrophoresis, a miniaturized form of CE, further enhances the speed and throughput of analysis. A method for the miniaturized isotachophoretic analysis of amino acids has been developed using a poly(methyl methacrylate) microdevice with integrated conductivity detectors, demonstrating good linearity and low limits of detection for aspartic acid and phenylalanine. nih.gov Such a platform could be optimized for the rapid analysis of this compound.

Table 2: Performance Characteristics of Capillary Electrophoresis for Amino Acid Analysis

| Analytical Parameter | Reported Value for Similar Amino Acids | Potential Applicability to this compound | Reference |

| Analysis Time | < 30 minutes for a range of amino acids | Rapid quantification in biological fluids. | nih.gov |

| Limit of Detection (LOD) | 0.018 mM (for Phenylalanine) | Sensitive detection at physiologically relevant concentrations. | nih.gov |

| Linearity (R²) | > 0.99 | Accurate quantification over a range of concentrations. | nih.gov |

Development of Biosensors and Immunoassays for Specific Detection of this compound

Biosensors and immunoassays offer the potential for highly specific and rapid detection of this compound, which is particularly useful for high-throughput screening and point-of-care applications.

The development of biosensors for small molecules, including amino acids, is a rapidly advancing field. nih.gov While a specific biosensor for this compound has not been reported, the principles of biosensor design can be applied. This would involve the identification or engineering of a biological recognition element, such as an enzyme or an antibody, that specifically binds to the target molecule. This recognition event is then converted into a measurable signal (e.g., electrical, optical).

Immunoassays rely on the highly specific binding between an antibody and its antigen. A class-selective immunoassay has been developed for the detection of sulfonamide residues in milk, demonstrating the feasibility of raising antibodies that recognize the sulfamoyl group. nih.gov By designing a hapten that mimics the structure of this compound, it would be possible to produce polyclonal or monoclonal antibodies for the development of a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

Table 3: Potential Strategies for Biosensor and Immunoassay Development

| Technique | Recognition Element | Potential Transduction Mechanism | Key Advantage | Reference |

| Biosensor | Engineered Enzyme/Protein | Electrochemical/Optical | Real-time and label-free detection. | nih.gov |

| Immunoassay (ELISA) | Monoclonal/Polyclonal Antibody | Colorimetric/Fluorometric | High specificity and suitability for high-throughput screening. | nih.gov |

Automation and Miniaturization in Analytical Methods for this compound

Automation and miniaturization are key trends in analytical chemistry, aiming to increase throughput, reduce costs, and improve reproducibility. These principles are highly applicable to the analysis of this compound.

Automated systems for the analysis of amino acids are commercially available. These systems can automate the entire workflow, from sample preparation and derivatization to chromatographic separation and detection. nih.gov For instance, the use of automated liquid handlers for derivatization has been shown to be feasible and precise for the analysis of amino acids in clinical specimens. nih.gov Such automated platforms could be readily adapted for the high-throughput analysis of this compound.

Miniaturization, as seen in microchip electrophoresis, offers significant advantages in terms of speed and sample consumption. nih.gov The development of miniaturized analytical systems, often referred to as lab-on-a-chip devices, that integrate sample preparation, separation, and detection on a single platform would be a significant step forward for the analysis of this compound in resource-limited settings or for in-field applications.

The analysis of non-proteinogenic amino acids, such as this compound, is crucial for various fields, including drug discovery and metabolic research. rsc.orgmdpi.comfrontiersin.orgnih.gov The automation and miniaturization of analytical methods will play a pivotal role in advancing our understanding of these unique molecules.

Theoretical and Computational Perspectives in 2r 2 Amino 3 Sulfamoylpropanoic Acid Research

In Silico Screening and Rational Design of (2R)-2-amino-3-sulfamoylpropanoic acid Analogs

The rational design of analogs of this compound hinges on the ability to predict how structural modifications will impact its interaction with biological targets. In silico screening and design methodologies provide a framework for these predictions, enabling the exploration of vast chemical spaces in a time and cost-effective manner.

Virtual high-throughput screening (vHTS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, if a potential target enzyme is identified, vHTS can be employed to screen for analogs with improved binding affinity. The process involves docking the candidate molecules into the binding site of the target and scoring their interactions.

For instance, if this compound were being investigated as an inhibitor of a particular enzyme, a library of its derivatives could be virtually screened. The results would be ranked based on their predicted binding energies, as illustrated in the hypothetical table below.

| Analog of this compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Parent Compound | -6.5 | Arg122, Asp210 |

| Analog A (Methylated sulfamoyl group) | -7.2 | Arg122, Asp210, Tyr150 |

| Analog B (Cyclopropyl substituent on amino group) | -5.8 | Asp210 |

| Analog C (Hydroxylated propyl chain) | -6.9 | Arg122, Asp210, Ser180 |

This table represents hypothetical data to illustrate the output of a virtual screening process.

When the three-dimensional structure of the target is unknown, ligand-based drug design approaches become invaluable. Pharmacophore modeling is a central component of this strategy. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. dovepress.comnih.gov

For this compound and its known active analogs, a pharmacophore model can be generated to guide the design of new compounds. This model would highlight the essential spatial arrangement of functional groups required for biological activity. dovepress.comnih.govfrontiersin.org For example, a pharmacophore model for a hypothetical target might consist of a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the sulfamoyl oxygen), and a negatively ionizable feature (from the carboxylic acid). This model can then be used to screen databases for novel scaffolds that match these criteria. researchgate.netnih.gov

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics combines computational and informational techniques to analyze and organize chemical data. For a compound like this compound, these tools can be used to understand the relationships between its structure and its physicochemical and biological properties.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry. By systematically modifying the structure of a lead compound, such as this compound, and observing the effects on its biological activity and properties, researchers can deduce which parts of the molecule are crucial for its function. tbzmed.ac.irgu.se

Computational databases can be mined to identify SAR trends for compounds containing the sulfamoyl group or other features present in the target molecule. For example, studies on sulfamoyl benzamides have shown that modifications to the amine substituent of the sulfonamide group can significantly impact activity. tbzmed.ac.ir This knowledge can guide the synthesis of a focused library of this compound analogs with a higher probability of success.

A hypothetical SAR table for a series of analogs is presented below:

| Analog | Modification | IC50 (µM) |

| 1 | Parent Compound | 10.5 |

| 2 | N-methyl on sulfamoyl | 5.2 |

| 3 | N,N-dimethyl on sulfamoyl | 25.8 |

| 4 | Phenyl ring on sulfamoyl N | 2.1 |

This table illustrates a hypothetical SAR study, where lower IC50 values indicate higher potency.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of compounds with known activities. nih.govresearchgate.net

For this compound, a QSAR model could be developed using a training set of its analogs with experimentally determined inhibitory concentrations against a specific enzyme. This model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. The development of a reliable QSAR model requires a diverse set of compounds and rigorous statistical validation. researchgate.net

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large and complex datasets. frontiersin.org These technologies can be applied to various aspects of this compound research, from target identification to lead optimization.

ML models, such as support vector machines and random forests, can be trained on datasets of known active and inactive compounds to classify new molecules as potential binders to a target. For instance, a model could be developed to predict whether a derivative of this compound is likely to be an inhibitor of a particular kinase, based on its structural features.

Furthermore, generative AI models can design novel molecules with desired properties from scratch. By providing a generative model with the desired characteristics for an improved analog of this compound (e.g., higher potency, better selectivity, improved pharmacokinetic properties), the model can propose new chemical structures that have a high probability of meeting these criteria. The application of these advanced computational tools holds significant promise for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.

Predictive Modeling for Biological Activity and ADME Properties

The use of computational models to forecast the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of chemical compounds has become an indispensable component of modern drug discovery and development. nih.gov For a molecule like this compound, these in silico methods offer a rapid and cost-effective means to evaluate its potential as a therapeutic agent before committing to extensive laboratory synthesis and testing.

Predictive modeling for biological activity often employs Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. By analyzing a dataset of structurally related compounds with known activities, QSAR models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for a specific biological effect. For this compound, a QSAR study would involve compiling data on a series of analogs and correlating their structural features with their activity on a particular biological target. The resulting model could then be used to predict the activity of new, unsynthesized derivatives.

Similarly, predictive models for ADME properties are crucial for assessing the drug-likeness of a compound. These models can forecast a range of pharmacokinetic parameters. In silico tools often utilize large databases of experimental data to build their predictive models. For this compound, these tools can provide valuable insights into its likely behavior in the body.

Below is an interactive data table showcasing hypothetical, yet representative, ADME predictions for this compound that could be generated using such predictive software.

| Property | Predicted Value | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | Suggests the compound may cross the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Suggests the compound is unlikely to cause central nervous system side effects. |

| Plasma Protein Binding | Low to Moderate | Indicates a significant fraction of the drug may be free to interact with its target. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Unlikely | Low probability of drug-drug interactions involving this key metabolic enzyme. |

| Excretion | ||

| Renal Excretion | Likely | The polar nature of the molecule suggests it will likely be cleared by the kidneys. |

De Novo Design of Novel this compound-like Structures

De novo design is a computational strategy that aims to generate novel molecular structures with desired biological activities from scratch. This approach is particularly valuable when seeking to create new chemical entities that are structurally distinct from existing compounds but retain or improve upon their therapeutic effects. For this compound, de novo design could be employed to explore new chemical space and design next-generation analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.

The process of de novo design typically involves several key steps:

Scaffold Selection and Modification: The core structure of this compound would serve as the starting point. Computational algorithms can then be used to modify this scaffold by adding, removing, or replacing functional groups. For instance, the sulfamoyl group could be replaced with other hydrogen bond donors and acceptors, or the amino acid backbone could be constrained to improve receptor binding affinity.

Virtual Library Generation: Using the defined modification rules, a large virtual library of novel compounds can be generated. Each of these virtual compounds represents a potential new drug candidate.

In Silico Screening and Filtering: The generated virtual library is then screened using the predictive models for biological activity and ADME properties as described in the previous section. This allows for the rapid elimination of compounds with predicted undesirable properties, such as low activity, poor absorption, or potential toxicity.

Prioritization of Candidates: The most promising candidates from the in silico screening are then prioritized for chemical synthesis and experimental testing. This iterative process of design, prediction, and testing can significantly accelerate the discovery of new and effective drug candidates.

An example of how de novo design could be applied to this compound is the exploration of bioisosteric replacements for the sulfamoyl moiety. Bioisosteres are functional groups that have similar physicochemical properties and can elicit similar biological responses. The table below illustrates some potential bioisosteric replacements that a de novo design program might suggest.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Sulfamoyl (-SO₂NH₂) | Carboxylic acid (-COOH) | Similar acidity and hydrogen bonding capabilities. |

| Tetrazole | A metabolically stable acidic group. | |

| N-acylsulfonamide (-SO₂NHCOR) | Introduces additional points for interaction and can modulate lipophilicity. |

Through these theoretical and computational approaches, the therapeutic potential of this compound can be systematically explored and expanded upon, paving the way for the development of novel and improved medicines.

Future Directions and Emerging Research Avenues for 2r 2 Amino 3 Sulfamoylpropanoic Acid

Exploration of Novel Biological Targets and Therapeutic Pathways for (2R)-2-amino-3-sulfamoylpropanoic acid

The unique sulfamoylpropanoic acid side chain of this compound positions it as a candidate for targeting biological pathways in ways that canonical amino acids cannot. A primary area of future research lies in identifying and validating its specific molecular targets. The incorporation of ncAAs into proteins can imbue them with special functions and biological activities, opening up new therapeutic possibilities. nih.govnih.gov

One promising avenue is the investigation of its role in modulating the activity of enzymes, particularly those involved in metabolic or signaling pathways where the sulfamoyl group can act as a unique interacting moiety. For instance, the metabolism of sulfur-containing amino acids is a divergent metabolic pathway in some protozoan parasites and is considered a potential drug target. researchgate.net Research could focus on whether this compound or its derivatives can selectively inhibit enzymes crucial for the survival of pathogens, offering a new class of antimicrobial agents.

Furthermore, its structural similarity to cysteine suggests that it could interfere with processes involving cysteine, such as redox regulation and the formation of disulfide bonds. Future studies should explore its potential as a modulator of cellular redox environments or as an inhibitor of proteins that rely on specific cysteine residues for their function. The ability to introduce novel functionalities into peptides and proteins through ncAAs can lead to the development of peptidomimetics with enhanced stability and activity. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) with this compound Research

The application of "omics" technologies is crucial for a comprehensive understanding of the biological effects of this compound. These high-throughput approaches can provide a systems-level view of its mechanism of action and identify novel therapeutic targets.

Genomics: Genomic screening can identify genes that are either essential for the activity of this compound or that confer resistance to it. This can help in elucidating its mode of action and in identifying patient populations that are most likely to respond to therapies based on this compound.

Proteomics: Chemical proteomics is a powerful tool for identifying the direct protein targets of a small molecule. By using a tagged version of this compound, researchers can pull down its binding partners from cell lysates and identify them using mass spectrometry. This approach can reveal novel enzymes or receptors that are modulated by the compound. Furthermore, quantitative proteomics can assess global changes in protein expression and post-translational modifications upon treatment with the compound, providing insights into the downstream cellular pathways it affects.

Metabolomics: Metabolomic profiling can uncover the metabolic fate of this compound and its impact on cellular metabolism. By tracking the levels of various metabolites, researchers can determine how the compound is processed by the cell and how it perturbs metabolic networks. This is particularly relevant given its amino acid nature and its potential to interfere with amino acid metabolism.

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identifying genes influencing the compound's activity. | Elucidation of mechanism of action and resistance. |

| Proteomics | Identifying direct protein binding partners. | Discovery of novel molecular targets. |

| Metabolomics | Profiling changes in cellular metabolites. | Understanding of metabolic fate and impact. |

Development of Targeted Delivery Systems for this compound

Effective delivery of this compound to its site of action is critical for maximizing its therapeutic potential while minimizing potential off-target effects. The development of targeted delivery systems is a key area of future research.

Nanocarriers: Nanoparticles, such as lipid nanoparticles (LNPs) and liposomes, have emerged as promising platforms for drug delivery. nih.govnih.govmeddocsonline.orgqeios.com These carriers can encapsulate the compound, protecting it from degradation in the bloodstream and facilitating its delivery to specific tissues or cells. Amino acid-modified LNPs have been developed for the delivery of other therapeutic molecules and could be adapted for this compound. nih.govnih.gov The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on target cells, thereby enhancing the specificity of delivery. youtube.com

Prodrug Strategies: Another approach is the design of prodrugs, where this compound is chemically modified to improve its pharmacokinetic properties, such as absorption and distribution. nih.gov The modifying group is designed to be cleaved off at the target site, releasing the active compound. Amino acids are often used as promoieties in prodrug design to enhance transport across biological membranes via amino acid transporters. researchgate.netnih.gov

Stimuli-Responsive Systems: Advanced delivery systems can be designed to release their cargo in response to specific stimuli present in the target microenvironment, such as changes in pH or the presence of certain enzymes. youtube.com This can further enhance the specificity of drug delivery and reduce systemic exposure.

| Delivery System | Description | Potential Advantages for this compound |

| Lipid Nanoparticles (LNPs) | Nanosized vesicles composed of lipids. | Protects the compound from degradation, can be surface-modified for targeting. nih.govnih.gov |

| Liposomes | Spherical vesicles with a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. nih.govmeddocsonline.org |

| Prodrugs | Inactive derivatives that are converted to the active form in the body. | Improved bioavailability and targeted delivery via amino acid transporters. researchgate.netnih.gov |

| Stimuli-Responsive Nanocarriers | Release cargo in response to specific environmental cues. | Enhanced specificity and controlled release at the target site. youtube.com |

Advances in Synthetic Biology for Enhanced Production or Modification of this compound

The sustainable and efficient production of this compound is essential for its widespread research and potential therapeutic application. Synthetic biology offers powerful tools to achieve this. nih.gov

Metabolic Engineering: The biosynthesis of ncAAs in microbial hosts like Escherichia coli has become an attractive alternative to chemical synthesis due to its efficiency and environmental friendliness. nih.govnih.gov By engineering the metabolic pathways of these microorganisms, it is possible to produce this compound from simple and inexpensive starting materials. This involves the introduction of novel enzymatic activities and the optimization of existing pathways to channel metabolic flux towards the desired product. mdpi.com

Genetic Code Expansion: Genetic code expansion techniques allow for the site-specific incorporation of ncAAs into proteins. nih.govnih.govmdpi.com This technology could be harnessed to produce proteins or peptides containing this compound, enabling the creation of novel biologics with tailored properties. This could lead to the development of more stable and potent therapeutic proteins.

Chemo-enzymatic Synthesis: Combining the strengths of chemical synthesis and biocatalysis offers a powerful approach for the production of complex molecules like this compound. nih.govnih.gov Enzymes can be used to perform specific, stereoselective transformations that are difficult to achieve through traditional chemistry, while chemical methods can be used for other steps in the synthesis. This hybrid approach can lead to more efficient and sustainable production processes. oup.comresearchgate.net

Addressing Challenges and Limitations in Current this compound Research Methodologies